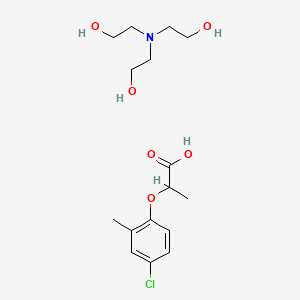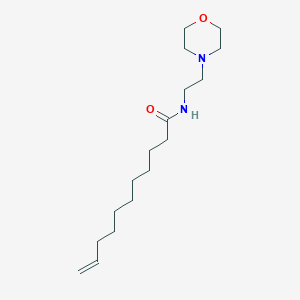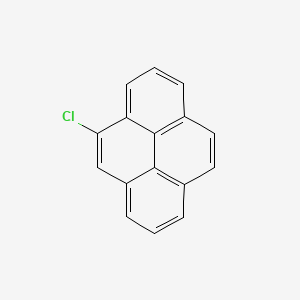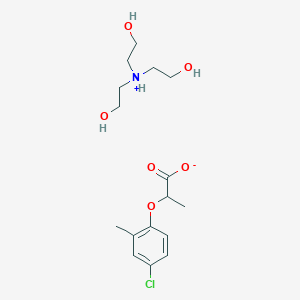
2-(4-Chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of mecoprop-trolamine involves the reaction of mecoprop acid with triethanolamine. The process typically includes the following steps:
Synthesis of Mecoprop Acid: Mecoprop acid is synthesized through the chlorination of 2-methylphenol followed by reaction with chloroacetic acid.
Formation of Mecoprop-trolamine: Mecoprop acid is then reacted with triethanolamine under controlled conditions to form the mecoprop-trolamine compound.
Industrial production methods often involve bulk polymerization techniques to ensure the homogeneity and stability of the final product .
Analyse Des Réactions Chimiques
Mecoprop-trolamine undergoes various chemical reactions, including:
Oxidation: Mecoprop-trolamine can be oxidized to form corresponding quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Mecoprop-trolamine can undergo nucleophilic substitution reactions, particularly at the chloro-substituted aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Mecoprop-trolamine has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of herbicide action and environmental fate.
Biology: Investigated for its effects on plant physiology and weed control mechanisms.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicidal products for agricultural and non-crop uses
Mécanisme D'action
Mecoprop-trolamine acts as a synthetic auxin, mimicking natural plant hormones to disrupt normal cell growth and division. It is absorbed through the leaves and translocated to the roots, where it interferes with cellular processes, leading to the death of targeted broad-leaved weeds . The molecular targets include auxin receptors and pathways involved in cell elongation and division .
Comparaison Avec Des Composés Similaires
Mecoprop-trolamine is similar to other phenoxy herbicides such as 2,4-D and dicamba. it is unique in its specific action on broad-leaved weeds and its formulation with triethanolamine, which enhances its solubility and stability . Similar compounds include:
2,4-D: Another phenoxy herbicide with a broader spectrum of activity.
Dicamba: Known for its effectiveness against a wide range of weed species.
Mecoprop: The parent compound of mecoprop-trolamine, used in similar applications.
Propriétés
Numéro CAS |
53404-61-8 |
|---|---|
Formule moléculaire |
C16H26ClNO6 |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
2-(4-chloro-2-methylphenoxy)propanoate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C10H11ClO3.C6H15NO3/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;8-4-1-7(2-5-9)3-6-10/h3-5,7H,1-2H3,(H,12,13);8-10H,1-6H2 |
Clé InChI |
CDRNTSYQTIKJNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].C(CO)[NH+](CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


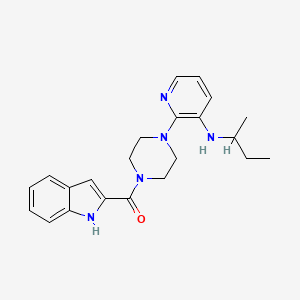
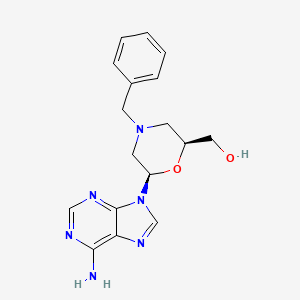

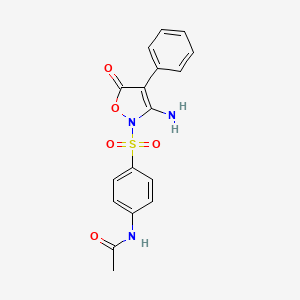
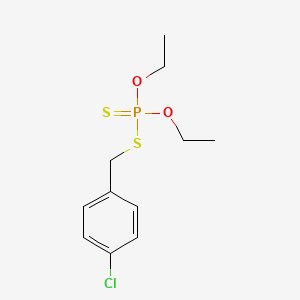

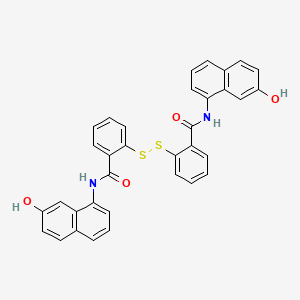
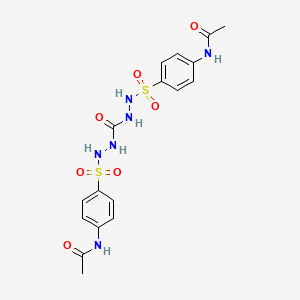
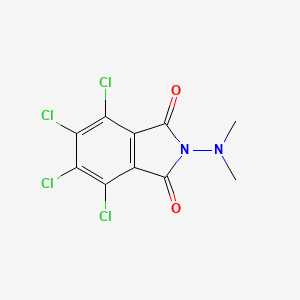
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
